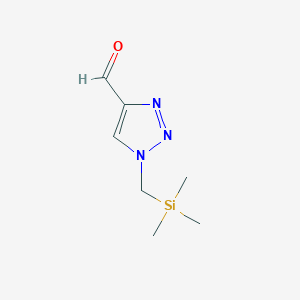
1-(trimethylsilylmethyl)triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(trimethylsilylmethyl)triazole-4-carbaldehyde is a compound that features a triazole ring substituted with a trimethylsilyl group and an aldehyde functional group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
準備方法
The synthesis of 1-(trimethylsilylmethyl)triazole-4-carbaldehyde typically involves the cycloaddition of azides and alkynes, followed by functional group modifications. One common method includes the use of trimethylsilyl azide and propargyl aldehyde under copper-catalyzed conditions to form the triazole ring . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity .
化学反応の分析
1-(trimethylsilylmethyl)triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Cycloaddition: The triazole ring can participate in cycloaddition reactions with various dienophiles.
Common reagents and conditions for these reactions include mild temperatures and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .
科学的研究の応用
1-(trimethylsilylmethyl)triazole-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(trimethylsilylmethyl)triazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent interactions with active sites, inhibiting enzyme activity or modulating receptor function . The trimethylsilyl group can enhance the compound’s stability and bioavailability by increasing its lipophilicity .
類似化合物との比較
1-(trimethylsilylmethyl)triazole-4-carbaldehyde can be compared with other triazole derivatives such as:
1,2,3-Triazole: Lacks the trimethylsilyl and aldehyde groups, making it less versatile in chemical reactions.
1-[(Trimethylsilyl)methyl]-1H-1,2,4-triazole: Similar structure but different nitrogen positioning, leading to different chemical properties and reactivity.
1-[(Trimethylsilyl)methyl]-1H-1,2,3-benzotriazole: Contains a benzene ring fused to the triazole, altering its electronic properties and applications.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the aldehyde functional group, which provides a balance of stability, reactivity, and bioactivity .
特性
分子式 |
C7H13N3OSi |
|---|---|
分子量 |
183.28 g/mol |
IUPAC名 |
1-(trimethylsilylmethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C7H13N3OSi/c1-12(2,3)6-10-4-7(5-11)8-9-10/h4-5H,6H2,1-3H3 |
InChIキー |
ZBKAARBXCYYELC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CN1C=C(N=N1)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
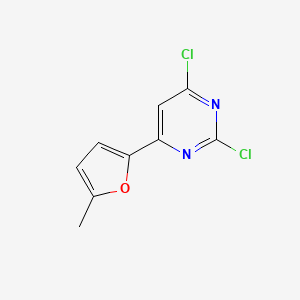
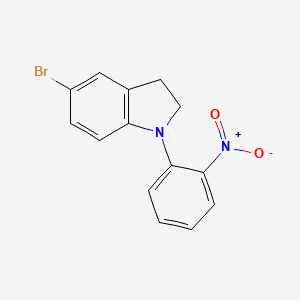
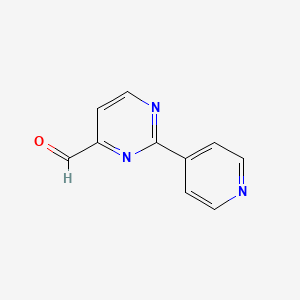
![7-Chloro-3H-imidazo[4,5-b]pyridine4-oxide](/img/structure/B8626979.png)
![(R)-2-[2-(tert-butoxy)-2-oxoethyl]-5-phenylpentanoic acid](/img/structure/B8626980.png)
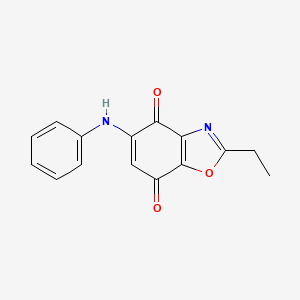
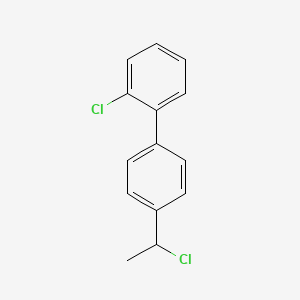
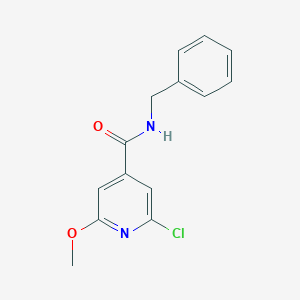
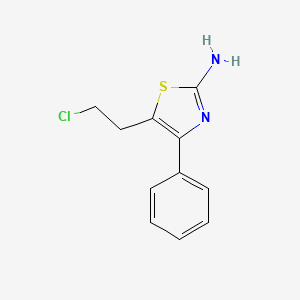
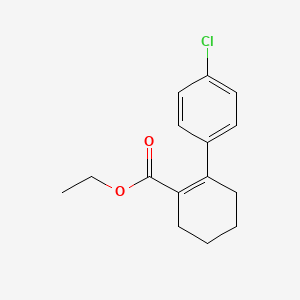
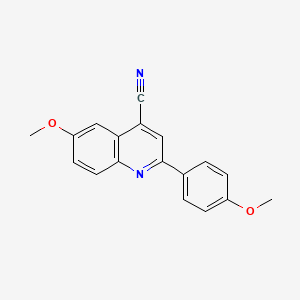
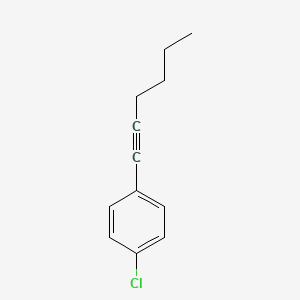

![tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate](/img/structure/B8627048.png)
